5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O/c6-5(7,8)4-11-2(1-9)3(10)12-4/h10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSEUWDQIMHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(OC(=N1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327770 | |
| Record name | 5-AMINO-2-(TRIFLUOROMETHYL)OXAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907552-39-0 | |
| Record name | 5-AMINO-2-(TRIFLUOROMETHYL)OXAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The amino group and the trifluoromethyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while reduction reactions can produce amine derivatives .
Scientific Research Applications
5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context of its use .
Comparison with Similar Compounds
The structural and functional diversity of oxazole-4-carbonitrile derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with key analogs:
Structural Features and Substituent Effects
Key Insights :
- Trifluoromethyl vs.
- Aromatic vs. Heteroaromatic Substituents : Aryl groups (e.g., 4-methoxyphenyl) enhance π-stacking in biological targets, while isoxazole rings introduce additional hydrogen-bonding sites .
Key Insights :
- The use of AMNT as a precursor is common for introducing the amino-carbonitrile moiety .
- Higher yields are achieved with methoxyphenyl derivatives due to optimized cyclization conditions .
Physicochemical and Hazard Profiles
Key Insights :
- The trifluoromethyl analog’s hazards are extrapolated from its methyl counterpart, suggesting similar toxicity (e.g., oral toxicity H302) but distinct reactivity due to -CF₃ .
Biological Activity
5-Amino-2-(trifluoromethyl)oxazole-4-carbonitrile (CAS No. 907552-39-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. The compound features a unique trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties.
The structural formula of this compound is characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile functional group. These features contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H3F3N4O |
| Molecular Weight | 195.1 g/mol |
| IUPAC Name | This compound |
| CAS Number | 907552-39-0 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. For example, in vitro assays showed that the compound inhibited the proliferation of A549 lung cancer cells with an IC50 value of approximately 0.56 µM, comparable to established anticancer agents like CA-4 .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through modulation of key signaling pathways. Specifically, it has been shown to activate caspase cascades, which are critical for programmed cell death . Additionally, it may inhibit tubulin polymerization, disrupting mitotic processes in cancer cells .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has demonstrated immunomodulatory effects. It has been reported to suppress the proliferation of human peripheral blood lymphocytes and mouse splenocytes in response to mitogenic stimuli such as phytohemagglutinin A and lipopolysaccharide . This suggests potential applications in treating autoimmune disorders or enhancing immune responses in cancer therapy.
Toxicity Profile
The toxicity profile of this compound appears favorable, with studies indicating low toxicity levels across various cell lines. This is particularly important for its development as a therapeutic agent, as compounds with high toxicity can limit clinical applications .
Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxic effects on various cancer cell lines, this compound was tested against MDA-MB-231 (breast cancer), HL-60 (leukemia), and HCT116 (colon cancer) cells. The results indicated that the compound exhibited a dose-dependent inhibition of cell viability across all tested lines, with the most pronounced effects observed in HL-60 cells.
Study 2: Immunomodulation Effects
Another investigation focused on the immunomodulatory effects of the compound on human peripheral blood mononuclear cells (PBMCs). The results showed that treatment with varying concentrations of this compound led to a significant decrease in TNF-α production, suggesting its potential as an anti-inflammatory agent .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
